5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is a complex organic compound that features a pyrazole ring, a furoic acid moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of hydrazines with carbonyl compounds.
Coupling with Furoic Acid: The final step involves the coupling of the hydrazone derivative with furoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazone linkage.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Scientific Research Applications
5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID exerts its effects is not fully understood. it is believed to interact with various molecular targets through its functional groups. The pyrazole ring and hydrazone linkage may play roles in binding to enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the hydrazone and furoic acid moieties.
Furoic Acid Derivatives: Compounds with the furoic acid moiety but different substituents.
Uniqueness
5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is unique due to its combination of a pyrazole ring, nitro group, hydrazone linkage, and furoic acid moiety.
Properties
IUPAC Name |
5-[[4-[(Z)-N-[[2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-C-methylcarbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O7/c1-16(19-8-10-21(11-9-19)38-15-22-12-13-24(39-22)27(34)35)28-29-26(33)23-7-5-4-6-20(23)14-31-18(3)25(32(36)37)17(2)30-31/h4-13H,14-15H2,1-3H3,(H,29,33)(H,34,35)/b28-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYYOUDRADDKCM-NTFVMDSBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NN=C(C)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)N/N=C(/C)\C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.